4-(Oxetan-3-yl)phenyl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Oxetan-3-yl)phenyl trifluoromethanesulfonate is a chemical compound that features an oxetane ring attached to a phenyl group, which is further substituted with a trifluoromethanesulfonate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor to form the oxetane ring, followed by the reaction with trifluoromethanesulfonic anhydride to introduce the trifluoromethanesulfonate group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Oxetan-3-yl)phenyl trifluoromethanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles.
Ring-Opening Reactions: The oxetane ring can undergo ring-opening reactions under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Conditions typically involve mild temperatures and solvents like dichloromethane or tetrahydrofuran.
Ring-Opening Reactions: Reagents such as acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used under controlled temperatures.
Major Products Formed
Substitution Reactions: Products include derivatives where the trifluoromethanesulfonate group is replaced by the nucleophile.
Ring-Opening Reactions: Products include linear or branched compounds depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(Oxetan-3-yl)phenyl trifluoromethanesulfonate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds due to its ability to undergo various chemical transformations.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials with specific physicochemical characteristics.
Chemical Synthesis:
Wirkmechanismus
The mechanism of action of 4-(Oxetan-3-yl)phenyl trifluoromethanesulfonate involves its reactivity due to the presence of the oxetane ring and the trifluoromethanesulfonate group. The oxetane ring can undergo ring-opening reactions, making it a versatile intermediate in chemical synthesis. The trifluoromethanesulfonate group is a good leaving group, facilitating substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxetan-3-yl trifluoromethanesulfonate: Similar in structure but lacks the phenyl group.
4-(Oxetan-3-yl)phenyl methanesulfonate: Similar but with a methanesulfonate group instead of trifluoromethanesulfonate.
Uniqueness
4-(Oxetan-3-yl)phenyl trifluoromethanesulfonate is unique due to the combination of the oxetane ring, phenyl group, and trifluoromethanesulfonate group. This combination imparts distinct reactivity and physicochemical properties, making it valuable in various applications .
Eigenschaften
Molekularformel |
C10H9F3O4S |
---|---|
Molekulargewicht |
282.24 g/mol |
IUPAC-Name |
[4-(oxetan-3-yl)phenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C10H9F3O4S/c11-10(12,13)18(14,15)17-9-3-1-7(2-4-9)8-5-16-6-8/h1-4,8H,5-6H2 |
InChI-Schlüssel |
QXQMGQCAVYYDQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)C2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.